molecular formula C15H18O3 B1454565 2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1498455-82-5

2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No. B1454565
CAS RN: 1498455-82-5
M. Wt: 246.3 g/mol
InChI Key: KQPOLNFFGRIHPE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound with an intriguing spiro[3.3]heptane core. This scaffold has been investigated due to its potential as a saturated benzene bioisostere . In other words, it can serve as a replacement for the central benzene ring in various bioactive compounds, leading to patent-free analogs with desirable properties .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid consists of a spiro[3.3]heptane core fused with a carboxylic acid group and a 4-methoxyphenyl substituent. The non-coplanar exit vectors of the spiro[3.3]heptane scaffold contribute to its bioisosteric properties, making it an attractive alternative to benzene rings in drug design .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound’s structural uniqueness could be exploited for the design of novel pharmacophores. Its spirocyclic nature may offer conformational rigidity, potentially leading to more selective receptor binding and improved pharmacokinetic properties .

Materials Science

The spiro[3.3]heptane core of the compound provides a scaffold for the development of new polymeric materials. Its incorporation into polymers could enhance thermal stability and mechanical properties, making it valuable for advanced material applications .

Environmental Science

As a component in the synthesis of metal-organic frameworks (MOFs), this compound could contribute to the development of materials for environmental applications such as gas storage, separation technologies, or catalysis .

Analytical Chemistry

Derivatives of this compound could serve as standards or reagents in analytical methods. Their unique chemical structure might be useful in chromatography or mass spectrometry for the detection and quantification of complex biomolecules .

Pharmacology

The compound’s potential to act as a precursor for bioactive molecules makes it significant in pharmacology. It could be used to synthesize compounds with specific biological activities, aiding in drug discovery and development processes .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that catalyze reactions involving spirocyclic structures. It might also be useful in probing the stereochemical aspects of biochemical reactions .

Future Directions

: Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, e202316557. DOI: 10.1002/anie.202316557

properties

IUPAC Name

2-(4-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-18-12-5-3-11(4-6-12)15(13(16)17)9-14(10-15)7-2-8-14/h3-6H,2,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPOLNFFGRIHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC3(C2)CCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
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2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 3
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid

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